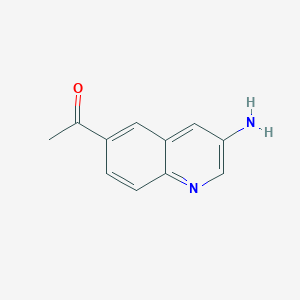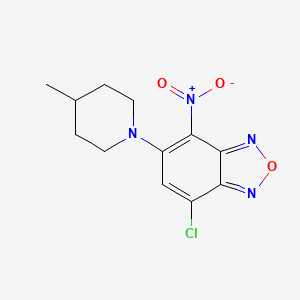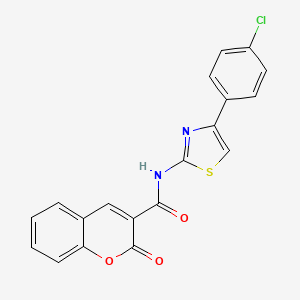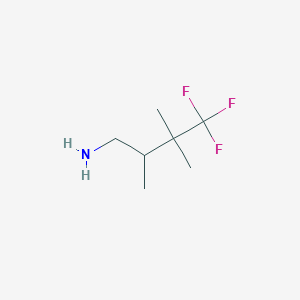![molecular formula C18H12N2O4 B2422771 N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide CAS No. 478259-88-0](/img/structure/B2422771.png)
N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate, which on further treatment with hydrazine hydrate gives naphtha[2,1-b]furan-2-carbohydrazide . The resulting compound is then treated with substituted aldehydes of 2-chloro-3-formylquinolines to give the Schiff base, which on treatment with chloro acetyl chloride gives the title compounds .Molecular Structure Analysis
The molecular structure of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” include the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate, followed by treatment with hydrazine hydrate . The resulting compound is then treated with substituted aldehydes of 2-chloro-3-formylquinolines to give the Schiff base, which on treatment with chloro acetyl chloride gives the title compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” can be found in various chemical databases .Applications De Recherche Scientifique
Biomedical Applications
Naphthalimide derivatives, including compounds similar to N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide, demonstrate extensive medicinal potential. These compounds interact with various biological entities through noncovalent bonds due to their π-deficient large conjugated planar structure. As a result, they show promise in medicinal applications, particularly as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Furthermore, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, offering potential in real-time detection of ions and biomolecules and understanding biological processes (Huo-Hui Gong, et al., 2016).
Naphthoquinones and furano-naphthoquinones, related to the chemical structure , have also shown abilities to reduce cancer stemness and metastatic potential, marking them as potential anti-cancer agents. Studies have explored their origins, synthetic routes, derivatives, and anti-invasive mechanisms, with some furano-naphthoquinones entering clinical trials due to their potential to act directly on cancer stem cells and overcome chemotherapy resistance (N. Tsang, et al., 2017).
Chemical and Material Applications
The furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, hold significant promise as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These derivatives could pave the way for the production of various materials, including polymers, functional materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, marking a significant stride in sustainable development (V. M. Chernyshev, et al., 2017).
Moreover, the Diels-Alder reaction, involving furanic dienes like furfural derivatives, is pivotal in the chemistry of renewable resources. It provides an atom-economic pathway for the synthesis of fine chemicals and the production of materials. Furfural and 5-(hydroxymethyl)furfural are recognized as biobased platform chemicals crucial for transitioning from oil-based refining to biorefining. The Diels-Alder cycloaddition of these furanic dienes with various dienophiles represents an environmentally friendly process, characterized by a 100% atom economy, showcasing the potential of these compounds in producing valuable low-molecular-weight products (K. Galkin, et al., 2021).
Mécanisme D'action
Target of Action
Related compounds have been found to act as potent antagonists of the melanin-concentrating hormone receptor 1 (mch-r1) .
Mode of Action
It’s known that similar furan-2-carbohydrazide derivatives exhibit intramolecular charge transfer , which could potentially influence their interaction with targets.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and molecular weight can be found in chemical databases .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of N’-(naphtho[2,1-b]furan-2-carbonyl)furan-2-carbohydrazide vary with different dosages in animal models .
Propriétés
IUPAC Name |
N'-(furan-2-carbonyl)benzo[e][1]benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(15-6-3-9-23-15)19-20-18(22)16-10-13-12-5-2-1-4-11(12)7-8-14(13)24-16/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRKZAJBMAYMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)

![N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2422691.png)

![N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2422693.png)
![(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2422694.png)


![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)
![4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2422703.png)
![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)



